molecular formula C8H14O2 B167597 Isopropyl tiglate CAS No. 1733-25-1

Isopropyl tiglate

Cat. No. B167597
CAS RN: 1733-25-1
M. Wt: 142.2 g/mol
InChI Key: VUPBIVVRPJDWNW-UHFFFAOYSA-N
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Description

Isopropyl tiglate, also known as Isopropyl 2-methyl-2-butenoate or Isopropyl α-methyl crotonate, is a chemical compound with the molecular formula C8H14O2 . It has a molecular weight of 142.1956 .


Molecular Structure Analysis

The molecular structure of Isopropyl tiglate consists of 8 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The structure also includes a double bond, which contributes to its reactivity .

Scientific Research Applications

Pheromone Research

  • Isopropyl tiglate is identified as a minor component in the aggregation pheromones of certain Drosophila species. It exhibits similar activity to ethyl tiglate, albeit in lesser quantities within the flies. This discovery is significant for understanding the chemical ecology of these fruit fly species (Bartelt, Schaner, & Jackson, 1988).

Photocatalysis in Environmental Science

  • Research in photocatalysis has explored the degradation of isopropyl alcohol (IPA), which is structurally similar to isopropyl tiglate. Studies focus on the development of efficient photoreactors and photocatalysts for the removal of IPA in air and water, contributing to environmental pollution control and semiconductor industry applications (Lu et al., 2016), (Cheng et al., 2010).

Bioengineering Applications

  • Poly(N-isopropyl acrylamide), a polymer related to isopropyl tiglate, is extensively used in bioengineering for the nondestructive release of biological cells and proteins. Its applications include studying the extracellular matrix, cell sheet engineering, formation of tumor-like spheroids, and manipulation of individual cells (Cooperstein & Canavan, 2010).

Semiconductor Industry Applications

  • In the semiconductor industry, the efficient removal of airborne molecular contaminants like IPA is critical. Studies on photocatalytic degradation of IPA in this context are relevant to understanding the broader applications of isopropyl tiglate and similar compounds (Kim et al., 2012).

Photocatalytic Oxidation Studies

  • The photocatalytic oxidation of isopropyl alcohol, which shares chemical similarities with isopropyl tiglate, has been studied in-depth. These studies provide insights into the interaction between catalysts and organic compounds, relevant to environmental remediation and industrial applications (Bickley, Munuera, & Stone, 1973).

Safety And Hazards

Isopropyl tiglate is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle it with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

propan-2-yl (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-5-7(4)8(9)10-6(2)3/h5-6H,1-4H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPBIVVRPJDWNW-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70883746
Record name Isopropyl tiglate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70883746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

completely miscible with alcohol and diluted alcohol
Record name Isopropyl tiglate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/376/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.897-0.903
Record name Isopropyl tiglate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/376/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Isopropyl tiglate

CAS RN

1733-25-1
Record name Isopropyl tiglate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1733-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropyl tiglate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001733251
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenoic acid, 2-methyl-, 1-methylethyl ester, (2E)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isopropyl tiglate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70883746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropyl 2-methylcrotonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.516
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOPROPYL TIGLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50936QM86D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
137
Citations
RJ Bartelt, LL Jackson, AM Schaner - Journal of chemical ecology, 1985 - Springer
… peak D, with propyl or isopropyl tiglate. Again, the ratios of m/e … were prepared, but only isopropyl tiglate had the same GLC … ethyl tiglate, isopropyl tiglate, and ethyl hexanoate (Figure 2). …
Number of citations: 40 link.springer.com
RA Moats, RJ Bartelt, LL Jackson… - Journal of chemical …, 1987 - Springer
… Serendipitously, the mass spectra of these peaks corresponded to isopropyl tiglate and ethyl tiglate, respectively, which had been isolated previously from D. virilis (Bartelt et al., 1985b). …
Number of citations: 34 link.springer.com
RJ Bartelt, AM Schaner, LL Jackson - Journal of Chemical Ecology, 1988 - Springer
… On an individual basis, only ethyl tiglate and isopropyl tiglate were clearly active, compared … ethyl tiglate or isopropyl tiglate. The bioassay equivalence of ethyl tiglate and the ester mix- …
Number of citations: 47 link.springer.com
EFLC Bailão, DG Pereira, CA Romano… - South African Journal of …, 2022 - Elsevier
… Moreover, the compounds linalyl acetate and isopropyl tiglate, identified in the investigated essential oil, presented a predicted insecticide activity on A. aegypti. Finally, the safety of the …
Number of citations: 9 www.sciencedirect.com
AP Karremans, F Pupulin, D Grimaldi… - Annals of …, 2015 - academic.oup.com
… ethyl tiglate, methyl tiglate and isopropyl tiglate. Floral compounds were analysed by gas … , including ethyl tiglate, methyl tiglate and isopropyl tiglate, released by the flowers, and to …
Number of citations: 39 academic.oup.com
RJ BARTELT, AM SCHANER… - Physiological …, 1986 - Wiley Online Library
… virifis: methyl tiglate, ethyl tiglate, isopropyl tiglate, methyl hexanoate and ethyl hexanoate. Ethyl tiglate is the most abundant in each case. Responses to the esters vary among the taxa, …
MRE Symonds, B Wertheim - Journal of Evolutionary Biology, 2005 - Wiley Online Library
Aggregation pheromones are used by fruit flies of the genus Drosophila to assemble on breeding substrates, where they feed, mate and oviposit communally. These pheromones …
Number of citations: 92 onlinelibrary.wiley.com
Y Merabtine, S Lubbers, I Andriot… - Journal of the …, 2010 - Wiley Online Library
… Compared with water, the biggest retention difference between water and dairy gels (with or without pectin) was observed for 1-nonanol, hexenal, octanal and isopropyl tiglate, which …
Number of citations: 23 onlinelibrary.wiley.com
E Fardone, AB Celen, NA Schreiter, N Thiebaud… - Journal of bioenergetics …, 2019 - Springer
… to a picospritzer (B) that would drive a 2 min pulse through a carbon-containing flask (C), prior to being passed through an olfactometry bottle containing 10 ml of 2% isopropyl tiglate (D)…
Number of citations: 9 link.springer.com
J Todrank, G Heth, D Restrepo - Proceedings of the …, 2011 - royalsocietypublishing.org
… by isopropyl tiglate (Sigma), described as ‘mint’. Standard flavour laboratory mouse chow (Harlan) was scented (1 ml per 100 g crushed chow) with acetophenone or isopropyl tiglate …
Number of citations: 121 royalsocietypublishing.org

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